molecular formula C17H18N2O2 B5822580 3-phenyl-N'-(2-phenylacetyl)propanehydrazide

3-phenyl-N'-(2-phenylacetyl)propanehydrazide

Cat. No.: B5822580
M. Wt: 282.34 g/mol
InChI Key: HAOPKMDLZUCFMI-UHFFFAOYSA-N
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Description

3-phenyl-N’-(2-phenylacetyl)propanehydrazide is an organic compound with a complex structure that includes aromatic rings and hydrazide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N’-(2-phenylacetyl)propanehydrazide typically involves the reaction of phenylacetic acid with hydrazine derivatives under controlled conditions. One common method includes the acylation of phenylhydrazine with phenylacetyl chloride, followed by a condensation reaction with 3-phenylpropanoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N’-(2-phenylacetyl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions include substituted aromatic compounds, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-phenyl-N’-(2-phenylacetyl)propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-N’-(2-phenylacetyl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N’-(2-phenylacetyl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazide functionality distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

3-phenyl-N'-(2-phenylacetyl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16(12-11-14-7-3-1-4-8-14)18-19-17(21)13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOPKMDLZUCFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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